molecular formula C12H15N3O4S B4284812 N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Katalognummer B4284812
Molekulargewicht: 297.33 g/mol
InChI-Schlüssel: BBZBDAVNEXUZBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as phosphodiesterase 4 (PDE4) inhibitors, which have been shown to improve cognitive function in animal models of Alzheimer's disease. TAK-915 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cognitive impairment.

Wirkmechanismus

TAK-915 works by inhibiting the activity of phosphodiesterase 4 (N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide, TAK-915 increases the levels of cAMP and cGMP in the brain, which leads to the activation of signaling pathways that are involved in learning and memory.
Biochemical and Physiological Effects:
TAK-915 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to increasing cAMP and cGMP levels in the brain, TAK-915 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. TAK-915 has also been shown to decrease the levels of inflammatory cytokines in the brain, which are thought to contribute to the development of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-915 has several advantages for use in lab experiments. The drug is orally bioavailable, which makes it easy to administer to animals. TAK-915 has also been shown to have a good safety profile in preclinical studies. However, there are also some limitations to the use of TAK-915 in lab experiments. The drug has a short half-life in the body, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, the optimal dose of TAK-915 for use in animal models of Alzheimer's disease has not yet been established.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-915. One direction is to further investigate the optimal dose and dosing regimen for the drug in animal models of Alzheimer's disease. Another direction is to investigate the effects of TAK-915 in combination with other drugs that are currently used to treat Alzheimer's disease, such as cholinesterase inhibitors and memantine. Additionally, TAK-915 could be investigated for the treatment of other cognitive disorders, such as Parkinson's disease dementia and vascular dementia. Finally, the safety and efficacy of TAK-915 in human clinical trials will need to be further investigated before the drug can be approved for use in patients with cognitive impairment.

Wissenschaftliche Forschungsanwendungen

TAK-915 has been extensively studied in preclinical models of Alzheimer's disease. In a study published in the Journal of Pharmacology and Experimental Therapeutics, TAK-915 was shown to improve cognitive function in a mouse model of Alzheimer's disease. The drug was administered orally and was found to improve working memory and spatial learning in the mice. Another study published in the Journal of Alzheimer's Disease showed that TAK-915 improved cognitive function in a rat model of Alzheimer's disease. The drug was found to improve working memory and attention in the rats.

Eigenschaften

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-8(10-5-3-7-18-10)15-20(16,17)11-6-2-4-9-12(11)14-19-13-9/h2,4,6,8,10,15H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZBDAVNEXUZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.